molecular formula C18H18FN5O2 B610555 来那替尼 CAS No. 1802220-02-5

来那替尼

货号 B610555
CAS 编号: 1802220-02-5
分子量: 355.3734
InChI 键: FIKPXCOQUIZNHB-WDEREUQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Repotrectinib is a next-generation, oral, small-molecule kinase inhibitor of proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is being developed by Turning Point Therapeutics, a wholly owned subsidiary of Bristol-Myers Squibb (BMS), for the treatment of locally advanced or metastatic solid tumours, including non-small cell lung cancer (NSCLC) .


Synthesis Analysis

Repotrectinib is a next-generation tyrosine kinase inhibitor rationally designed to inhibit ROS1 and TRK fusion, including in the presence of resistance mutations such as solvent-front mutations .


Molecular Structure Analysis

Repotrectinib was designed to efficiently bind with the active kinase conformation and avoid steric interference from a variety of clinically resistant mutations . Cocrystal structures of repotrectinib with wild-type TRKA and the TRKA G595R SFM variant elucidated how differences in macrocyclic inhibitor structure, binding orientation, and conformational flexibility affect potency and mutant selectivity .


Chemical Reactions Analysis

Repotrectinib is selectively cytotoxic to engineered cell lines with ROS1, NTRK, or ALK gene rearrangements, without being cytotoxic to normal cells or cell lines with other oncogenic drivers .


Physical And Chemical Properties Analysis

Repotrectinib is an oral, small-molecule kinase inhibitor of ROS1 and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is taken by mouth .

科学研究应用

Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field: Oncology
  • Summary of Application: Repotrectinib is a next-generation, oral, small-molecule kinase inhibitor developed by Turning Point Therapeutics, a subsidiary of Bristol-Myers Squibb (BMS). It’s designed to inhibit ROS1 and TRK fusion, including in the presence of resistance mutations such as solvent-front mutations . It has been approved for the treatment of adults with locally advanced or metastatic ROS1-positive NSCLC .
  • Methods of Application: The drug is administered orally. The recommended phase 2 dose of repotrectinib was 160 mg daily for 14 days, followed by 160 mg twice daily .
  • Results or Outcomes: In a phase 1–2 trial, response occurred in 56 of the 71 patients (79%; 95% confidence interval [CI], 68 to 88) with ROS1 fusion–positive NSCLC who had not previously received a ROS1 TKI; the median duration of response was 34.1 months (95% CI, 25.6 to could not be estimated), and median progression-free survival was 35.7 months (95% CI, 27.4 to could not be estimated) .

Other Solid Tumors

  • Scientific Field: Oncology
  • Summary of Application: Repotrectinib is being studied for the treatment of other types of solid tumors, including primary central nervous system cancer, across both adult and paediatric patient populations .
  • Methods of Application: The drug is administered orally, but the specific dosage and regimen may vary depending on the type and stage of the cancer .
  • Results or Outcomes: The outcomes of these studies are still under investigation .

Multiple Myeloma

  • Scientific Field: Hematology
  • Summary of Application: Preclinical investigation of repotrectinib in multiple myeloma is underway in the USA .
  • Methods of Application: The drug is administered orally, but the specific dosage and regimen may vary depending on the stage of the disease .
  • Results or Outcomes: The outcomes of these studies are still under investigation .

安全和危害

The most common treatment-related adverse events were dizziness (in 58% of the patients), dysgeusia (in 50%), and paresthesia (in 30%), and 3% discontinued repotrectinib owing to treatment-related adverse events .

未来方向

Repotrectinib continued to demonstrate high response rates and durable responses, including robust intracranial responses, in patients with ROS1-positive locally advanced or metastatic non-small cell lung cancer who were TKI-naïve or previously treated with one TKI and no chemotherapy . Future studies will help doctors determine how best to use the different ROS1-targeted drugs in individual patients .

属性

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repotrectinib

CAS RN

1802220-02-5
Record name Repotrectinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REPOTRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JJ Lin, BC Cho, C Springfeld, DR Camidge… - Molecular Cancer …, 2021 - AACR
Background: Repotrectinib is a next-generation ROS1/TRK tyrosine kinase inhibitor (TKI) that is currently in a registrational Phase 2 trial (TRIDENT-1). A previous update from the …
Number of citations: 2 aacrjournals.org
A Drilon, SHI Ou, BC Cho, DW Kim, J Lee, JJ Lin… - Cancer discovery, 2018 - AACR
… The patient subsequently enrolled on the phase I repotrectinib trial and received repotrectinib at 160 mg once daily. Pre-repotrectinib brain imaging revealed multiple, clinically …
Number of citations: 336 aacrjournals.org
BC Cho, RC Doebele, J Lin, M Nagasaka, C Baik… - Journal of Thoracic …, 2021 - jto.org
Methods In Phase 1 portion of the study, the Recommended Phase 2 Dose (RP2D) for repotrectinib was determined to be 160 mg QD for 14 days followed by 160 mg BID if tolerated. …
Number of citations: 26 www.jto.org
MR Yun, DH Kim, SY Kim, HS Joo, YW Lee… - Clinical Cancer …, 2020 - AACR
… To determine whether repotrectinib is an effective subsequent treatment option after failure … , we administrated repotrectinib to tumor progressed on ceritinib. Subsequent repotrectinib …
Number of citations: 66 aacrjournals.org
BW Murray, E Rogers, D Zhai, W Deng, X Chen… - Molecular cancer …, 2021 - AACR
… Larotrectinib, entrectinib, selitrectinib, and repotrectinib … repotrectinib bound to TRKA (wild-type, solvent-front mutant). TKI-naïve and pretreated case studies are presented. Repotrectinib …
Number of citations: 31 aacrjournals.org
A Drilon, BC Cho, DW Kim, J Lee, JJ Lin, V Zhu… - Annals of …, 2019 - Elsevier
Background Repotrectinib is a next-generation ROS1/TRK/ALK TKI with >90-fold potency versus crizotinib against ROS1 and >100-fold potency versus larotrectinib against TRK in …
Number of citations: 18 www.sciencedirect.com
A Drilon, D Zhai, W Deng, X Zhang, D Lee, E Rogers… - Cancer Research, 2019 - AACR
… Repotrectinib was … , repotrectinib was the only TRKi active against the compound mutation TRKA G595R/F589L in cis in preclinical Ba/F3 cells. In xenograft tumor models, repotrectinib …
Number of citations: 32 aacrjournals.org
B Besse, C Springfeld, C Baik, A Hervieu… - European Journal of …, 2022 - ejcancer.com
Background: Repotrectinib is a selective, highly potent, next-generation ROS1 and TRK inhibitor that is currently under evaluation in the global registrational phase 1/2 TRIDENT-1 trial. …
Number of citations: 1 www.ejcancer.com
RC Doebele, JJ Lin, M Nagasaka, VW Zhu, NY Gabrail… - 2020 - ascopubs.org
… of repotrectinib against ROS1 resistance mutations, including the solvent-front mutation (SFM) G2032R. In the phase 1 portion of the study, repotrectinib … Repotrectinib is administered at …
Number of citations: 11 ascopubs.org
B Besse, C Baik, C Springfeld, A Hervieu… - Molecular Cancer …, 2021 - AACR
… In preclinical studies, repotrectinib was more … for repotrectinib in TRK TKI-pretreated pts. This abstract is an updated analysis of this population and the first presentation of repotrectinib …
Number of citations: 3 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。